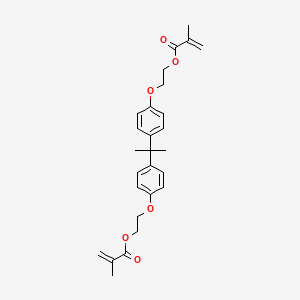

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate

Description

Properties

IUPAC Name |

2-[4-[2-[4-[2-(2-methylprop-2-enoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O6/c1-19(2)25(28)32-17-15-30-23-11-7-21(8-12-23)27(5,6)22-9-13-24(14-10-22)31-16-18-33-26(29)20(3)4/h7-14H,1,3,15-18H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYWVRIBDZTTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29384-58-5, 64696-13-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29384-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-(2-methyl-1-oxo-2-propen-1-yl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64696-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1066992 | |

| Record name | (1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green liquid with a sharp odor; [3M MSDS] Yellowish oily liquid with an ester-like odor; [Evonik MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis-(4-(2-methacryloxyethoxy)phenyl)propane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24448-20-2, 41637-38-1 | |

| Record name | Diacryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24448-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxylated bisphenol A dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41637-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis-(4-(2-methacryloxyethoxy)phenyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024448202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Bisphenol A with 2-Hydroxyethyl Methacrylate

The primary synthetic route involves the esterification of bisphenol A with 2-hydroxyethyl methacrylate (HEMA). This reaction typically proceeds in two stages:

-

Etherification : Bisphenol A reacts with ethylene oxide or ethylene carbonate to form bisphenol A bis(2-hydroxyethyl ether).

-

Methacrylation : The hydroxyl groups of the intermediate are esterified with methacrylic acid or its derivatives.

A study from the New Jersey Institute of Technology highlights that methacrylation requires anhydrous conditions to prevent side reactions, such as hydrolysis of the methacrylate groups. The use of azeotropic solvents like toluene facilitates water removal via Dean-Stark traps.

Catalytic Systems and Optimization

Catalysts play a pivotal role in achieving high yields and purity. Key catalytic systems include:

Table 1: Catalytic Systems for Methacrylation

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Magnetic zeolite sieve | 65–70 | 97–98 | 99.0–99.3 | |

| Tetrabutyl titanate | 50–350 | 92–95 | 98.5–99.0 | |

| Pyridine derivatives | 80–100 | 85–90 | 97.0–98.5 |

Magnetic zeolite molecular sieves, as described in CN103304413A, offer advantages such as recyclability and elimination of polymerization inhibitors. These sieves enable yields exceeding 97% under mild conditions (65–70°C). In contrast, titanium-based catalysts (e.g., tetrabutyl titanate) require higher temperatures (50–350°C) but achieve comparable purity.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial production often employs continuous flow reactors to enhance reaction control and scalability. Key parameters include:

-

Pressure : 1–200 atm, depending on the volatility of reactants.

-

Stoichiometry : A 10–20% excess of methacrylic acid ensures complete esterification of hydroxyl groups.

A patent (CN110294671A) details the use of alkenyl carbonates as etherifying agents, which reduce side reactions compared to ethylene oxide. This method achieves a molar ratio of 1:1.01–1.05 for ethylene oxide to bisphenol A, minimizing unreacted residues.

Purification and Isolation

Post-synthesis purification involves:

-

Distillation : Vacuum distillation at 10–50 mmHg removes unreacted methacrylic acid and solvents.

-

Chromatography : Silica gel chromatography isolates the dimethacrylate derivative from oligomeric byproducts.

Thesis data from Xie (1992) indicates that oligomer formation is minimized when reactions are conducted below 70°C, with monomer purity exceeding 99% after distillation.

Comparative Analysis of Methodologies

Solvent-Free vs. Solvent-Assisted Synthesis

| Parameter | Solvent-Free | Solvent-Assisted |

|---|---|---|

| Reaction Time | 3–4 hours | 2–3 hours |

| Yield | 85–90% | 95–98% |

| Byproduct Formation | 5–10% | 1–3% |

| Scalability | Moderate | High |

Solvent-assisted methods using toluene or xylene improve homogeneity and heat transfer, reducing reaction times by 30%.

Recent Advances in Photopolymerizable Resins

Scientific Research Applications

Polymer Chemistry

Bis-GMA is widely utilized in polymer chemistry for its ability to form high-performance resins and materials. The methacrylate groups enable polymerization through free-radical initiation or UV light, leading to durable cross-linked networks that exhibit excellent mechanical properties.

| Property | Description |

|---|---|

| Polymerization Type | Free-radical or UV-induced |

| Mechanical Strength | High tensile strength and durability |

| Biocompatibility | Suitable for medical applications |

Medical Applications

In the medical field, Bis-GMA is particularly valuable in dentistry. It is used in dental composites and adhesives due to its strong adhesion to tooth structures and biocompatibility. Research indicates that it can enhance the longevity of dental restorations.

Case Study : A study published in the Journal of Biomedical Materials Research highlighted the effectiveness of Bis-GMA-based composites in resisting wear and maintaining structural integrity over time .

Biological Interactions

Research has identified Bis-GMA as an endocrine disruptor that can mimic estrogen, impacting gene expression and cellular metabolism. This property raises concerns regarding its potential effects on reproductive health.

| Biological Activity | Effects |

|---|---|

| Endocrine Disruption | Alters gene expression related to cell proliferation |

| Cytotoxicity | Induces oxidative stress in human cells |

Industrial Applications

Bis-GMA is also used in various industrial applications, including:

- Adhesives : Its strong bonding capabilities make it ideal for high-performance adhesives.

- Coatings : The compound's stability and mechanical properties are beneficial in coatings for various substrates.

Mechanism of Action

The mechanism of action of Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate involves its ability to undergo polymerization. The methacrylate groups attached to the bisphenol A backbone through 2-hydroxyethyl ether linkages allow the compound to form cross-linked polymer networks under UV light or through free-radical initiation . This property is crucial for its use in dental materials and high-performance resins.

Comparison with Similar Compounds

Key Research Findings

Shear Bond Strength : BHE-DMA-containing adhesives (e.g., Transbond XT) show bond strengths comparable to Bis-GMA-based systems, with mean values exceeding 20 MPa .

Hydrolytic Stability : BHE-DMA’s ether linkages confer better resistance to water degradation than glycidyl ethers in Bis-GMA .

Elution Profiles : TEGDMA elutes 3–5× faster than BHE-DMA or Bis-GMA, impacting long-term biocompatibility .

Biological Activity

Bisphenol A bis(2-hydroxyethyl ether) dimethacrylate (Bis-HEEDMA) is a compound known for its application in dental materials and polymeric systems. It is a derivative of Bisphenol A (BPA) and serves as a cross-linking agent in various industrial applications, including adhesives and coatings. This article explores the biological activity of Bis-HEEDMA, focusing on its endocrine-disrupting properties, cytotoxicity, and implications for human health.

Chemical Structure and Properties

Bis-HEEDMA is characterized by its dimethacrylate structure, which allows it to polymerize effectively, enhancing the mechanical properties of the resultant materials. This compound's structure includes two hydroxyethyl ether groups attached to the BPA moiety, contributing to its reactivity and biological interactions.

Endocrine Disruption

Research indicates that Bis-HEEDMA exhibits significant endocrine-disrupting activity. It can mimic estrogen, leading to alterations in gene expression and cellular metabolism. This disruption is particularly concerning regarding reproductive health and development, as it may influence hormone signaling pathways critical for normal physiological functions .

Cytotoxicity

Studies have demonstrated that Bis-HEEDMA can induce cytotoxic effects in various cell types. For instance, it has been shown to reduce the proliferation rates of human gingival fibroblasts by causing cell cycle delays and increasing the production of reactive oxygen species (ROS) . The compound's cytotoxicity is attributed to its ability to release residual monomers that can damage cellular DNA and induce inflammatory responses .

Case Studies

-

Cytotoxic Effects on Dental Materials :

A study analyzed the release of Bis-HEEDMA from dental composites into surrounding tissues. The results indicated that even low concentrations of released monomers could lead to xeno-estrogenic activity in estrogen-responsive cell cultures, raising concerns about long-term exposure during dental procedures . -

Inflammatory Responses :

Clinical evaluations have linked occupational exposure to Bis-HEEDMA with allergic skin reactions among dental technicians. A systematic review highlighted that individuals with atopic dermatitis showed a higher incidence of reactions to this compound compared to non-atopic individuals .

The biological effects of Bis-HEEDMA are mediated through several mechanisms:

- Gene Expression Modulation : The compound can alter the expression of genes involved in hormonal regulation, potentially leading to reproductive toxicity.

- Cell Signaling Pathways : Bis-HEEDMA influences various signaling pathways, including those related to inflammation and oxidative stress, contributing to its cytotoxic effects .

Comparison with Other Compounds

To better understand Bis-HEEDMA's biological activity, it is useful to compare it with other similar compounds:

| Compound | Endocrine Disruption | Cytotoxicity | Applications |

|---|---|---|---|

| Bisphenol A | Yes | Moderate | Plastics, dental materials |

| Bis-Glycidyl Methacrylate | Yes | High | Dental composites |

| Urethane Dimethacrylate | Yes | Low | Adhesives |

| TEGDMA (Triethylene Glycol Dimethacrylate) | Yes | High | Dental resins |

Q & A

Q. What are the key structural features of BABHE-DMA, and how do they influence its polymerization behavior?

BABHE-DMA contains a bisphenol A backbone linked to two methacrylate groups via 2-hydroxyethyl ether bridges. The ethoxylate groups enhance solubility and reactivity, while the methacrylate groups enable free-radical polymerization. The rigid bisphenol A core contributes to high crosslinking density, improving mechanical strength and thermal stability. Polymerization kinetics are influenced by steric hindrance from the aromatic rings, which slows gelation but reduces shrinkage stress . Characterization via FTIR and NMR can confirm methacrylate group reactivity and structural integrity.

Q. What are the standard methods for synthesizing BABHE-DMA, and how is purity validated?

BABHE-DMA is synthesized by reacting bisphenol A with 2-hydroxyethyl methacrylate under controlled conditions. Purification involves solvent extraction and column chromatography to remove unreacted monomers. Purity is validated using HPLC (>98% purity) and spectroscopic techniques (e.g., NMR for functional group analysis). Thermal analysis (DSC/TGA) assesses residual solvents and thermal stability .

Q. How is BABHE-DMA utilized in dental restorative materials, and what advantages does it offer over Bis-GMA?

BABHE-DMA is a key monomer in dental composites due to its low shrinkage stress and high mechanical strength. Compared to Bis-GMA, its ethoxylate groups reduce viscosity, improving handling without requiring diluents like TEGDMA. This enhances crosslinking efficiency and reduces water sorption, which minimizes hydrolytic degradation . Experimental formulations often combine BABHE-DMA with UDMA to balance polymerization kinetics and mechanical properties .

Advanced Research Questions

Q. How can dielectric relaxation spectroscopy (DRS) monitor real-time polymerization of BABHE-DMA?

DRS tracks changes in permittivity (ε') and dielectric loss (ε'') during polymerization. For BABHE-DMA cured with camphorquinone/(dimethylamino)ethyl methacrylate (CQ/DMAEMA), ε' decreases sharply upon illumination due to reduced molecular mobility as crosslinking progresses. Post-curing thermal treatments further shift relaxation peaks, indicating enhanced network density. This method provides insights into curing kinetics and residual monomer content .

Q. What experimental strategies mitigate polymerization shrinkage in BABHE-DMA-based composites?

Strategies include:

- Hybrid monomer systems : Blending BABHE-DMA with urethane dimethacrylate (UDMA) delays gelation, reducing shrinkage stress .

- Nanofiller integration : Silica or calcium phosphate fillers (20-40 nm) restrict monomer mobility, lowering shrinkage while maintaining flexural strength (>120 MPa) .

- Stepwise curing : Using dual-wavelength LED systems (470 nm + 405 nm) ensures gradual crosslinking, minimizing stress accumulation .

Q. How do steric effects in BABHE-DMA derivatives impact mechanical performance in high-stress environments?

Bulky substituents (e.g., di-tert-butylphenol) introduced via modified bisphenol A backbones increase steric hindrance, delaying chain entanglement during polymerization. This results in composites with higher flexural modulus (>8 GPa) and fracture toughness (KIC >1.5 MPa·m¹/²) compared to unmodified BABHE-DMA. However, excessive steric bulk reduces conversion efficiency (<75%), requiring optimization via photoinitiator concentration (e.g., 0.5–1.0 wt% CQ) .

Q. What methodologies resolve contradictions in reported mechanical properties of BABHE-DMA composites?

Discrepancies in flexural strength (80–150 MPa) arise from variations in:

- Filler distribution : Agglomeration of nanofillers (e.g., SiO₂) reduces stress transfer; sonication during mixing improves dispersion .

- Curing protocols : Incomplete curing under low-intensity UV (<500 mW/cm²) lowers crosslink density. Dual-cure systems (light + chemical initiation) ensure homogeneity .

- Environmental aging : Accelerated aging tests (85°C/85% RH, 7 days) reveal hydrolytic stability differences linked to ethoxylate content .

Q. How does BABHE-DMA interact with dentin adhesives in ethanol-wet bonding techniques?

Ethanol-wet bonding replaces water in demineralized dentin, improving BABHE-DMA infiltration. Experimental adhesives with 30% HEMA enhance monomer penetration into collagen fibrils, achieving bond strengths >40 MPa. However, residual ethanol must be evaporated (10 s air-drying) to prevent phase separation .

Methodological Tables

Table 1. Key Properties of BABHE-DMA vs. Bis-GMA

| Property | BABHE-DMA | Bis-GMA |

|---|---|---|

| Molecular Weight | 452.54 g/mol | 512.6 g/mol |

| Viscosity (25°C) | 850 mPa·s | 1200 mPa·s |

| Flexural Strength | 130–150 MPa | 100–120 MPa |

| Water Sorption (24h) | 25 μg/mm³ | 35 μg/mm³ |

Table 2. Optimized Photoinitiator Systems for BABHE-DMA

| Initiator System | Curing Time (s) | Degree of Conversion (%) |

|---|---|---|

| CQ/DMAEMA (0.5%/1.0%) | 40 | 82 |

| TPO (0.3%) | 20 | 78 |

| Dual CQ/TPO (0.3%/0.2%) | 30 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.